molecular formula C10H14F9O3P B8357547 Diethyl (3,3,4,4,5,5,6,6,6-nonafluorohexyl)phosphonate CAS No. 627909-24-4

Diethyl (3,3,4,4,5,5,6,6,6-nonafluorohexyl)phosphonate

Cat. No. B8357547
M. Wt: 384.18 g/mol
InChI Key: AQQVULYFDVBMHP-UHFFFAOYSA-N
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Patent
US09000078B2

Procedure details

Neat 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane (10 mmol) was added to 50 mmol of triethyl phosphate. The reaction mixture was heated at 160° C. overnight to produce diethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)phosphonate, which was isolated by fractional distillation (90-95% yield). Neat trimethylsilyl bromide (21 mmol) was added slowly to a solution of diethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)phosphonate (7 mmol) in dry CH2Cl2 (25 mL) at 0° C. The reaction mixture was stirred overnight at room temperature, after which time water (30 mmol) was added to the reaction mixture. Volatiles were removed in vacuo leaving (3,3,4,4,5,5,6,6,6-nonafluorohexyl)phosphonic acid as a white crystal (>95% yield). The procedure for producing the phosphonic acid salt was similar as described for Intermediate 1.
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
triethyl phosphate
Quantity
50 mmol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]([F:14])([F:13])[C:4]([F:12])([F:11])[C:5]([F:10])([F:9])[CH2:6][CH2:7]I.[P:17](OCC)([O:22][CH2:23][CH3:24])([O:19][CH2:20][CH3:21])=[O:18]>>[CH2:20]([O:19][P:17]([CH2:7][CH2:6][C:5]([F:10])([F:9])[C:4]([F:12])([F:11])[C:3]([F:14])([F:13])[C:2]([F:16])([F:15])[F:1])(=[O:18])[O:22][CH2:23][CH3:24])[CH3:21]

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
FC(C(C(C(CCI)(F)F)(F)F)(F)F)(F)F
Name
triethyl phosphate
Quantity
50 mmol
Type
reactant
Smiles
P(=O)(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(OCC)(=O)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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